

# Ensitrelvir co-administration contraindicated drugs

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## Compound Focus: Ensitrelvir Fumarate

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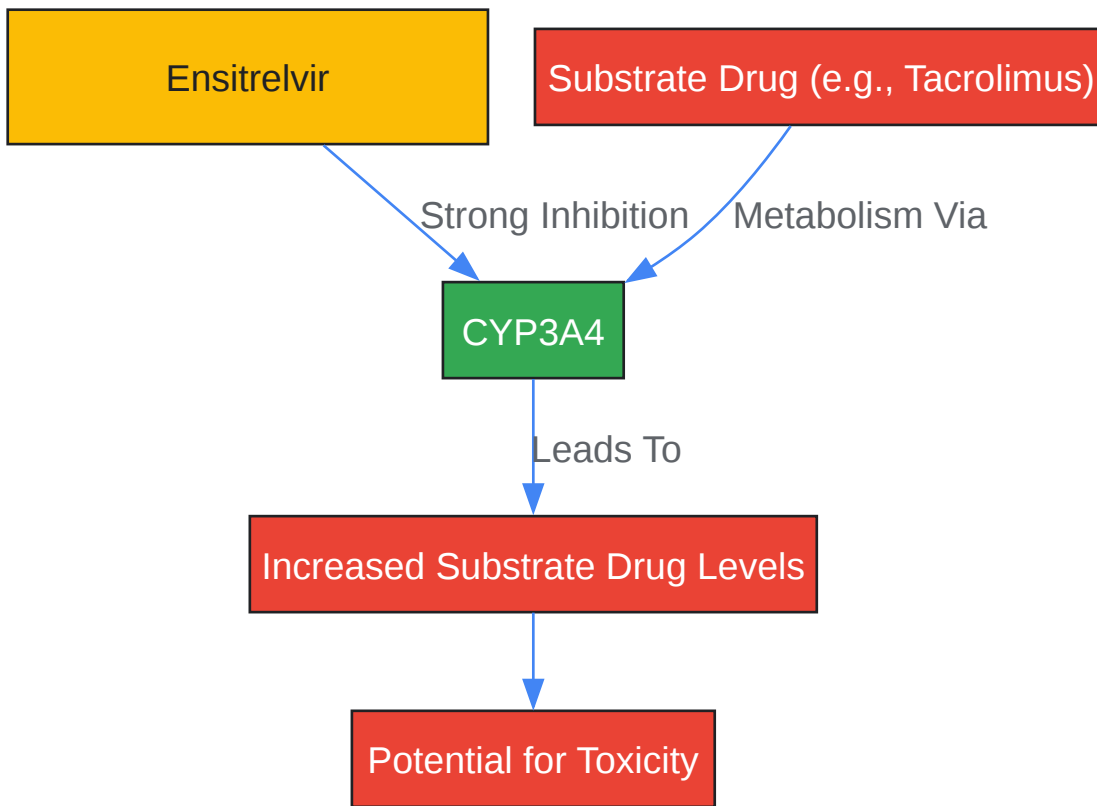
## Ensitrelvir Drug Interaction FAQs

### Q1: What is the primary metabolic pathway and mechanism of drug interactions for ensitrelvir?

Ensitrelvir is an oral antiviral that suppresses SARS-CoV-2 replication by selectively inhibiting the viral 3CL protease [1] [2]. Its drug interaction profile is characterized by two key metabolic properties:

- **Metabolism:** Ensitrelvir is itself metabolized by multiple cytochrome P450 (CYP) enzymes, with the major contribution from **CYP3A4/5** [3].
- **Enzyme Inhibition:** Ensitrelvir acts as a **strong inhibitor of CYP3A4** [3]. This inhibitory effect can persist for a period after the last dose, meaning dose modifications for co-administered drugs may be needed for **5 to 10 days** after completing ensitrelvir treatment [3].

The following diagram illustrates the core metabolic logic of ensitrelvir's drug-drug interactions (DDIs).



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Diagram: Ensitrelvir, as a strong CYP3A4 inhibitor, reduces the metabolism of co-administered drugs that are CYP3A4 substrates, leading to increased systemic exposure and risk of adverse effects.

## Q2: Which drugs are contraindicated or require significant caution with ensitrelvir?

The most significant interactions are expected with drugs that are sensitive substrates of CYP3A4. The table below summarizes key drugs and management strategies based on current evidence.

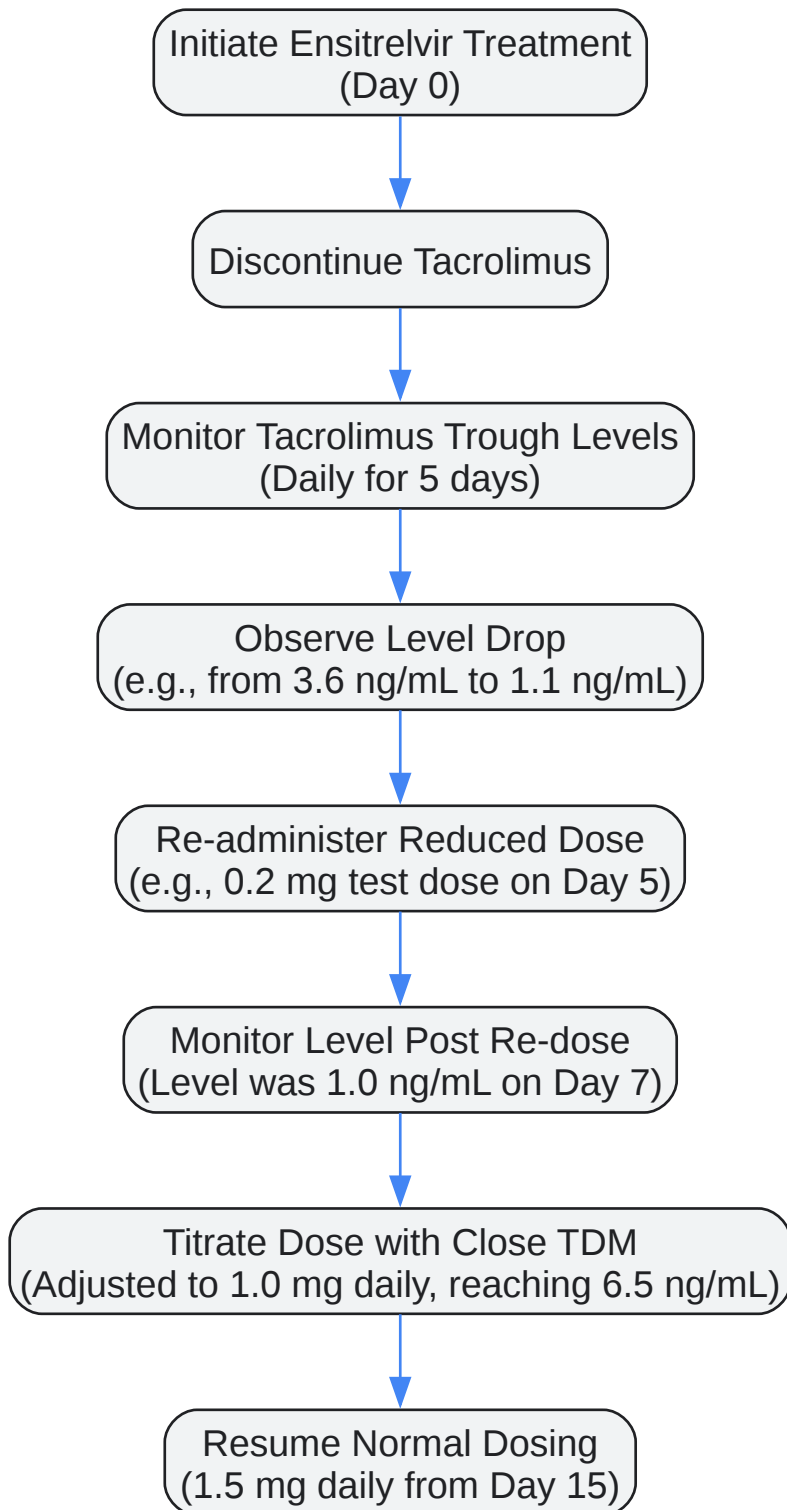
Drug Class / Specific Drug	Interaction Risk & Mechanism	Clinical Evidence & Management Protocol
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| **Tacrolimus** (Immunosuppressant) | **High Risk.** Strong CYP3A4 inhibition by ensitrelvir drastically reduces tacrolimus metabolism. | **Evidence:** A case report showed a **3.4-fold extension** of tacrolimus half-life. Trough levels rose from 1.1 ng/mL to 6.5 ng/mL upon re-administration [4]. **Protocol:** Preemptively discontinue tacrolimus during and after ensitrelvir treatment. A dose reduction to **one-third or one-fourth** of the original dose is recommended upon re-initiation, with close therapeutic drug monitoring for at least 7-10

days [4]. | | **Other CYP3A4 Sensitive Substrates | Theoretically High Risk.** This class includes drugs where elevated concentrations can be life-threatening. | **Evidence:** While specific studies are lacking, the known strong inhibition of CYP3A4 warrants extreme caution [3]. | **Protocol:** Concomitant use is not recommended. This category includes drugs such as certain **ergot alkaloids, pimozide, and CYP3A4 substrates with a narrow therapeutic index** [3]. | | **Strong CYP3A4 Inducers | Contraindicated.** Co-administration may cause a marked decrease in ensitrelvir concentrations. | **Evidence & Protocol:** Co-administration with strong inducers (e.g., **rifampin, carbamazepine, St. John's Wort**) is expected to result in loss of virological response and possible resistance. An alternative COVID-19 therapy should be considered [3]. |

**Q3: What is the recommended experimental protocol for managing the tacrolimus-ensitrelvir interaction?**

The following workflow, derived from a published case report, provides a methodology for managing this specific, high-risk interaction in a clinical or research setting [4].



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*Diagram: A recommended clinical protocol for managing the drug-drug interaction between ensitrelvir and tacrolimus, emphasizing preemptive discontinuation and careful dose titration with therapeutic drug*

monitoring (TDM).

#### Q4: Are there resources for checking interactions with other investigational drugs?

For researchers designing clinical trials, consulting specialized drug interaction databases is crucial. The **University of Liverpool's COVID-19 Drug Interactions** website is a recognized resource that provides specific assessments for ensitrelvir and other therapies [3].

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## References

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